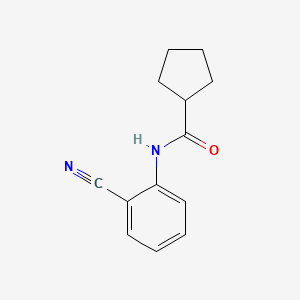
N-(2-cyanophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of casein phosphopeptide (CPP) and is commonly used in dental products for its ability to remineralize tooth enamel. In addition to its dental applications, CPP-ACP has also been studied for its potential use as an anticancer agent and as a treatment for osteoporosis.
作用機序
The mechanism of action of N-(2-cyanophenyl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to hydroxyapatite crystals in tooth enamel and bone tissue. This binding enhances the uptake of calcium and phosphate ions, which are essential for the remineralization of tooth enamel and the maintenance of bone density.
Biochemical and Physiological Effects
N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In dental applications, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to increase the hardness of tooth enamel and reduce the risk of tooth decay. In cancer research, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density and reduce the risk of fractures.
実験室実験の利点と制限
One of the main advantages of N-(2-cyanophenyl)cyclopentanecarboxamide for lab experiments is its ability to bind to hydroxyapatite crystals, which makes it a useful tool for studying the mineralization of tooth enamel and bone tissue. However, N-(2-cyanophenyl)cyclopentanecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and work with. Additionally, the cost of N-(2-cyanophenyl)cyclopentanecarboxamide can be prohibitive for some research projects.
将来の方向性
There are a number of future directions for research on N-(2-cyanophenyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for N-(2-cyanophenyl)cyclopentanecarboxamide in cancer therapy. Another area of interest is the use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of osteoporosis. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can increase bone density, but more studies are needed to determine its efficacy as a treatment for osteoporosis. Finally, there is potential for N-(2-cyanophenyl)cyclopentanecarboxamide to be used in other therapeutic applications, such as wound healing and tissue engineering. Further research is needed to explore these possibilities.
合成法
N-(2-cyanophenyl)cyclopentanecarboxamide can be synthesized through a process known as solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
N-(2-cyanophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications of N-(2-cyanophenyl)cyclopentanecarboxamide is in dental products, where it is used to remineralize tooth enamel and prevent tooth decay. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use as an anticancer agent. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-cyanophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-7-3-4-8-12(11)15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFHBVACAFNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)
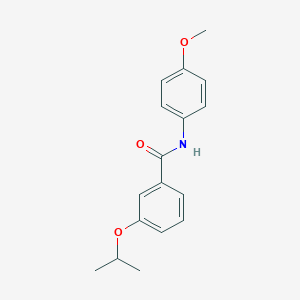
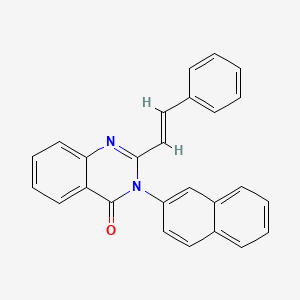

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
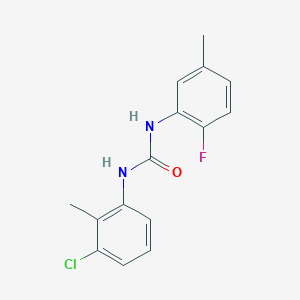
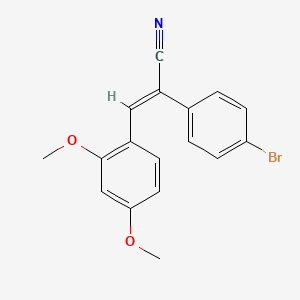
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)